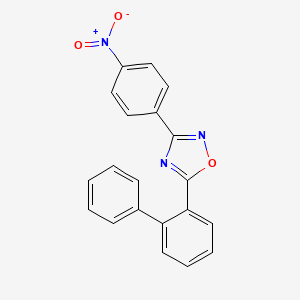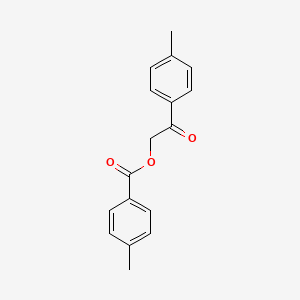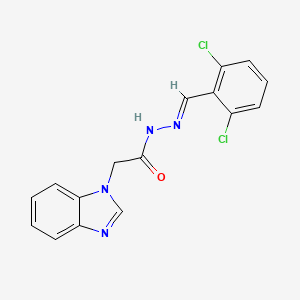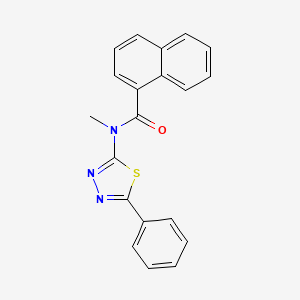
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
More research is needed to fully understand the mechanism of action of this compound.
3. Formulation development: Research is needed to develop formulations of this compound that can improve its solubility and bioavailability.
4. Combination therapy: Studies are needed to determine the potential of this compound in combination with other therapeutic agents.
5. Target identification: Studies are needed to identify the specific targets of this compound and its potential in the treatment of various diseases.
Conclusion:
In conclusion, 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various scientific studies. This compound has potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. However, further research is needed to fully understand its pharmacological effects and potential as a therapeutic agent.
実験室実験の利点と制限
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been shown to have high potency against various diseases, making it a potential therapeutic agent.
2. Low toxicity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
3. Easy synthesis: The synthesis of this compound is relatively easy and can be carried out in a laboratory setting.
Some of the limitations of this compound include:
1. Limited solubility: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has limited solubility in water, which can make it difficult to administer in vivo.
2. Lack of clinical trials: Despite promising results in preclinical studies, this compound has not yet been tested in clinical trials, making it difficult to assess its potential as a therapeutic agent.
3. Limited research: There is a limited amount of research on this compound, which makes it difficult to fully understand its pharmacological effects.
将来の方向性
There are several future directions for research on 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Some of these directions include:
1. Clinical trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2.
合成法
The synthesis of 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-biphenylcarboxylic acid hydrazide and 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. This compound has shown promising results in various studies, including:
1. Anticancer activity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has shown significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.
2. Anti-inflammatory activity: This compound has shown anti-inflammatory activity in various animal models, making it a potential therapeutic agent for inflammatory diseases.
3. Antimicrobial activity: 5-(2-biphenylyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has shown antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)16-12-10-15(11-13-16)19-21-20(26-22-19)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDMSDNOPZLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)


![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

